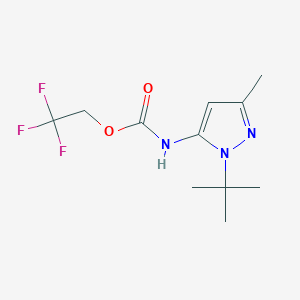

2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate

Description

This compound (CAS: 1311314-91-6) features a pyrazole core substituted with a tert-butyl group at the 1-position and a methyl group at the 3-position. The carbamate moiety is linked via the 5-position of the pyrazole, with a 2,2,2-trifluoroethyl group as the ester component.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-tert-butyl-5-methylpyrazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3N3O2/c1-7-5-8(17(16-7)10(2,3)4)15-9(18)19-6-11(12,13)14/h5H,6H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPXWZWRSDMYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.

Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

Substitution: Various substituted derivatives of the original compound.

Hydrolysis: 1-tert-butyl-3-methyl-1H-pyrazol-5-amine and 2,2,2-trifluoroethanol.

Oxidation and Reduction: Oxidized or reduced forms of the pyrazole ring.

Scientific Research Applications

2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Pyrazole Core

tert-Butyl N-(1-Methyl-3-nitro-1H-pyrazol-5-yl)carbamate () :

- Pyrazole substituents: 1-methyl, 3-nitro.

- Carbamate group: tert-butyl.

- Molecular weight: 242.235 g/mol.

- Key differences : The nitro group at the 3-position increases polarity and may reduce lipophilicity compared to the methyl group in the target compound. The tert-butyl carbamate is shared, but the absence of a trifluoroethyl group diminishes electron-withdrawing effects .

- tert-Butyl (5-(3-(Dimethylamino)acryloyl)-4-(2,2,2-trifluoroethyl)thiazol-2-yl)-(methyl)carbamate (): Core structure: Thiazole instead of pyrazole. Substituents: Trifluoroethyl at the 4-position, acryloyl at the 5-position.

2.2. Carbamate Group Variations

- 1,1-Dimethylethyl N-[[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl]carbamate (): Pyrazole substituents: 1-methyl, 5-trifluoromethyl. Carbamate group: tert-butyl linked via a methylene bridge. Key differences: The trifluoromethyl group on the pyrazole enhances electron-withdrawing effects compared to the target compound’s methyl group.

3.1. Physical Properties

- However, analogs like the compound in (163–166°C) suggest that bulky substituents (e.g., tert-butyl) and hydrogen-bonding capacity (via the carbamate) may elevate melting points compared to less-substituted derivatives .

3.2. Stability and Reactivity

- Hydrolytic Stability :

- Electron Effects :

Functional Implications

- Biological Activity :

- While specific data for the target compound are unavailable, structurally similar pyrazole carbamates (e.g., and ) show activity in medicinal chemistry, particularly as kinase inhibitors or protease modulators. The trifluoroethyl group may enhance target affinity due to fluorine’s electronegativity .

- Crystallography and Hydrogen Bonding :

- The carbamate moiety can participate in hydrogen bonding (N–H···O=C), as discussed in . The tert-butyl group may disrupt crystal packing, reducing crystallinity compared to analogs with planar substituents .

Biological Activity

2,2,2-Trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate is a novel compound that has garnered attention in the fields of pharmaceuticals and agrochemicals. This compound is a derivative of pyrazole, which is known for its diverse biological activities. The trifluoroethyl group enhances its chemical properties, making it a subject of interest for various research applications.

- Molecular Formula : C13H12F3N3O2

- Molecular Weight : 299.25 g/mol

- CAS Number : 1221722-11-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the trifluoroethyl group increases its lipophilicity, enhancing membrane permeability and bioavailability. The carbamate moiety can facilitate interactions with biological macromolecules, potentially leading to enzyme inhibition or receptor modulation.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. For instance, studies have demonstrated that pyrazole derivatives can inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .

- Anti-inflammatory Effects : Some pyrazole derivatives exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

- Antimicrobial Properties : Research has indicated that certain pyrazole derivatives possess antimicrobial activity against bacterial strains by disrupting cell membrane integrity and inhibiting essential enzymatic functions .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their inhibitory effects on cancer cell lines. Notably, compounds with a trifluoroethyl substituent showed enhanced potency compared to their non-fluorinated counterparts .

- Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory effects of pyrazole derivatives in a murine model of inflammation. The results indicated that these compounds significantly reduced inflammation markers and improved symptoms associated with inflammatory diseases .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.